molecular formula C17H19N3O3S B2373379 N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 923678-08-4

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2373379
CAS No.: 923678-08-4
M. Wt: 345.42
InChI Key: DUVWMLYOBCYLOJ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a cyclopropanecarboxamide group at position 2 and a 3-methoxybenzylaminoethyl-oxo moiety at position 2. Its molecular formula is C₁₇H₁₈N₄O₃S (inferred from analogs in and ), with a molecular weight of approximately 370.4 g/mol. The cyclopropane ring introduces rigidity, which may influence conformational stability in biological systems .

Properties

IUPAC Name

N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-4-2-3-11(7-14)9-18-15(21)8-13-10-24-17(19-13)20-16(22)12-5-6-12/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWMLYOBCYLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxybenzylamine with an appropriate thiazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-(2-Oxo-2-(p-Tolylamino)Ethyl)Thiazol-2-Yl)Cyclopropanecarboxamide (CAS 923139-08-6)
  • Structure : Replaces the 3-methoxybenzyl group with a p-tolyl (4-methylphenyl) group.
  • Molecular Formula : C₁₆H₁₇N₃O₂S (MW: 339.4 g/mol) .
  • Methyl substitution may enhance lipophilicity, affecting membrane permeability but reducing target selectivity compared to the methoxy analog .
N-(4-(2-((2,6-Difluorobenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Pivalamide (CAS 923121-43-1)
  • Structure : Features a 2,6-difluorobenzyl group and a pivalamide (tert-butyl carboxamide) instead of cyclopropanecarboxamide.
  • Molecular Formula : C₁₈H₂₀F₂N₄O₂S (MW: 410.4 g/mol) .
  • The bulky pivalamide group may sterically hinder interactions compared to the compact cyclopropane ring .

Variations in the Carboxamide Group

N-(4-(2-((3-Methoxybenzyl)Amino)-2-Oxoethyl)Thiazol-2-Yl)Furan-2-Carboxamide (CAS 923226-70-4)
  • Structure : Replaces cyclopropanecarboxamide with furan-2-carboxamide.
  • Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.4 g/mol) .
  • Reduced steric bulk compared to cyclopropane may enhance flexibility but decrease target residence time .
N-(4-Chlorobenzo[d]Thiazol-2-Yl)Cyclopropanecarboxamide (CAS 77414-54-1)
  • Structure : Substitutes the thiazole core with a benzo[d]thiazole ring and adds a chlorine atom.
  • Molecular Formula : C₁₁H₉ClN₂OS (MW: 252.7 g/mol) .
  • The benzo[d]thiazole system extends conjugation, which might affect electronic properties and binding kinetics .
Antiprion Activity ()
  • Compound 45 (N-(4-(4-(2-(4-Methylpiperazin-1-Yl)Pyridin-4-Yl)Phenyl)Thiazol-2-Yl)Cyclopropanecarboxamide):
    • Yield : 9% (low yield suggests synthetic challenges with piperazine substituents).
    • Implications : The 3-methoxybenzyl analog may face similar synthetic hurdles due to steric or electronic effects .
Anticancer Activity ()
  • Compound 7b (Thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₁₈N₄O₃S ~370.4 3-Methoxybenzyl, Cyclopropane High polarity, moderate solubility
CAS 923139-08-6 C₁₆H₁₇N₃O₂S 339.4 p-Tolyl, Cyclopropane Lipophilic, lower solubility
CAS 923226-70-4 C₁₈H₁₇N₃O₄S 371.4 3-Methoxybenzyl, Furan Oxygen-rich, potential metabolic lability
CAS 77414-54-1 C₁₁H₉ClN₂OS 252.7 Benzo[d]thiazole, Chlorine High lipophilicity, BBB penetration

Biological Activity

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4O4S2C_{23}H_{24}N_{4}O_{4}S_{2}, with a molecular weight of 484.6 g/mol. The compound features a thiazole ring, a cyclopropane carboxamide group, and a methoxybenzylamine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N4O4S2
Molecular Weight484.6 g/mol
StructureThiazole, Cyclopropane, Methoxybenzylamine

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 3-methoxybenzylamine and various thiazole derivatives. Common solvents used include ethanol and methanol, with catalysts like triethylamine facilitating the reaction. Advanced industrial methods may employ automated reactors to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering cellular pathways.
  • Receptor Modulation : It can modulate receptor functions, potentially impacting signal transduction pathways involved in cancer progression.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells .
  • Cell Line Studies : In vitro studies demonstrate that these compounds possess antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer, with IC50 values in the low nanomolar range .

Mechanism Insights

Preliminary studies suggest that the mechanism of action involves:

  • Disruption of microtubule dynamics.
  • Induction of apoptosis in cancer cells through caspase activation.

Case Studies

  • Study on Antiproliferative Effects :
    • A series of thiazole derivatives were synthesized and tested against melanoma cell lines.
    • Results showed a marked increase in cytotoxicity compared to earlier lead compounds, highlighting the importance of structural modifications in enhancing biological activity.
  • In Vivo Studies :
    • Animal models treated with related thiazole compounds exhibited reduced tumor growth rates compared to controls.
    • Further research is needed to explore dosage optimization and long-term effects.

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